
Fmoc-L-Lys(Boc)-Gly-OH
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular weight of Fmoc-L-Lys(Boc)-Gly-OH is 468.54 g/mol . The Boc group on the side chain is stable under basic conditions and remains in place even through many Fmoc deprotection cycles .Chemical Reactions Analysis
The Boc group in this compound is readily removed with trifluoroacetic acid (TFA) during cleavage of the peptide product from Wang resin or Rink amide resin . Methylation or acetylation of lysine side chains in histones play important roles in DNA regulation .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 468.54 g/mol . The storage temperature is below +30°C .Applications De Recherche Scientifique
Polypeptide Synthesis
Fmoc-L-Lys(Boc)-Gly-OH plays a significant role in the synthesis of polypeptides. A study demonstrated its synthesis as a part of simplifying and improving polypeptide synthesis methods, which can aid in understanding human physiological processes and developing treatments for diseases (Zhao Yi-nan & Melanie Key, 2013).
Radiolabeling of Peptides
This compound is also crucial in the synthesis of 99mTc-labeled peptides, important for medical imaging. A study described the efficient synthesis of a precursor for solid-phase synthesis of these labeled peptides without requiring HPLC purification (M. Surfraz, R. King, S. Mather, S. Biagini, P. Blower, 2007).
Gelation and Self-Assembly
This compound is used in the study of organogelators and their ability to form stable, thermo-reversible organogels. These compounds have been observed to self-assemble into 3D nanofiber, nanoribbon, or nanotube network structures (Zong Qianying et al., 2016).
Building Blocks for Peptide Synthesis
It is a key building block for solid-phase synthesis of peptides. For example, it's used in synthesizing N-alpha-Boc-N-epsilon-tetrabenzyl-DTPA-L-lysine, a compound that finds applications in chelating metal ions to peptides (J. Davies & Loai Al-Jamri, 2002).
Modified Peptides for Enhanced Properties
It's used in the synthesis of modified peptides, such as those with mPEGylation, to improve certain properties like solubility and bioavailability (Y. Dacheng, 2010).
Role in Solid-Phase Peptide Synthesis
Its use in the Merrifield peptide synthesis process was studied, particularly focusing on the deprotection of the Fmoc group and its influence on peptide structure (B. Larsen et al., 1993).
Biomaterials and Cell Culture Substrates
This compound is instrumental in the synthesis of hydrogels and nanofibers for cell culture substrates, exemplified in a study involving combinations with Agarose and Phytagel (L. Nita et al., 2022).
Safety and Hazards
Fmoc-L-Lys(Boc)-Gly-OH is not classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .
Mécanisme D'action
Target of Action
Fmoc-L-Lys(Boc)-Gly-OH is a derivative of the amino acid lysine . It is used as a building block in the solid phase peptide synthesis . The primary targets of this compound are the peptide sequences that are being synthesized .
Mode of Action
The compound interacts with its targets by being incorporated into peptide sequences during the process of peptide synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups serve as protective groups that prevent unwanted side reactions during the synthesis process . These groups can be selectively removed when needed, allowing for the controlled assembly of the peptide sequence .
Biochemical Pathways
The compound plays a role in the biochemical pathway of peptide synthesis . It is incorporated into the growing peptide chain during the elongation phase of synthesis . The exact pathways and downstream effects would depend on the specific peptide sequence being synthesized.
Pharmacokinetics
As a compound used in peptide synthesis, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would largely depend on the final peptide product .
Result of Action
The result of the action of this compound is the successful incorporation into a peptide sequence, contributing to the formation of the desired peptide product . The specific molecular and cellular effects would be determined by the biological activity of the final peptide product.
Action Environment
The action of this compound is typically carried out in a controlled laboratory environment during the process of peptide synthesis . Factors such as temperature, pH, and the presence of other reagents can influence the efficiency of its incorporation into the peptide sequence . The stability of the compound can also be affected by these factors, which is why it is typically stored under specific conditions to maintain its reactivity .
Analyse Biochimique
Biochemical Properties
Fmoc-L-Lys(Boc)-Gly-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during peptide bond formation . The nature of these interactions is primarily covalent bonding, where the Fmoc and Boc groups are removed, allowing the amino and carboxyl groups of lysine to form peptide bonds with other amino acids .
Cellular Effects
The effects of this compound on cells are primarily observed during the synthesis of proteins. It influences cell function by contributing to the formation of proteins that play critical roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in peptide synthesis. During this process, the Fmoc and Boc groups are removed, allowing the amino and carboxyl groups of lysine to form peptide bonds with other amino acids . This process can lead to changes in gene expression as new proteins are synthesized.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time, particularly during long-term in vitro or in vivo studies. Information on the product’s stability, degradation, and long-term effects on cellular function is currently limited .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein synthesis . It interacts with enzymes that catalyze peptide bond formation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily associated with its role in protein synthesis .
Subcellular Localization
The subcellular localization of this compound is likely to be in the cytoplasm where protein synthesis occurs .
Propriétés
IUPAC Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O7/c1-28(2,3)38-26(35)29-15-9-8-14-23(25(34)30-16-24(32)33)31-27(36)37-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22-23H,8-9,14-17H2,1-3H3,(H,29,35)(H,30,34)(H,31,36)(H,32,33)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUSIHMSJBVWSZ-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



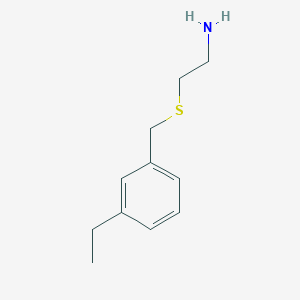

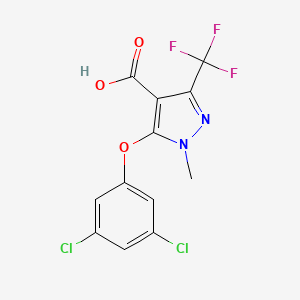
![2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299192.png)
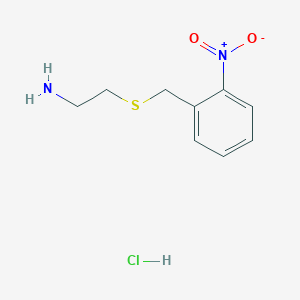
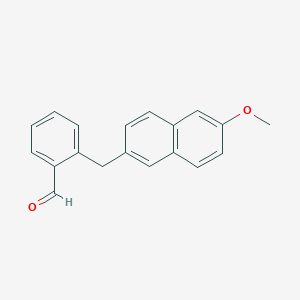
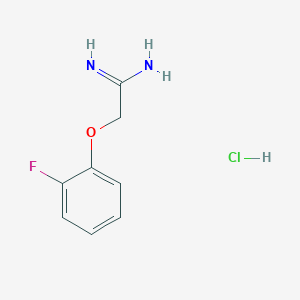
![2-(2-Chloro-ethyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299207.png)
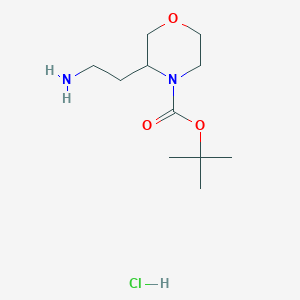

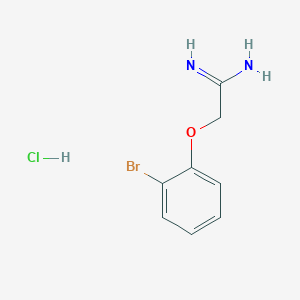
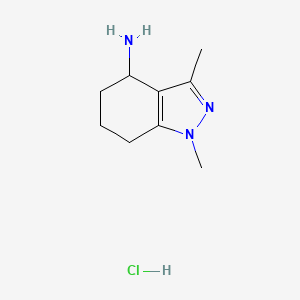
![2-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride](/img/structure/B6299239.png)
